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molecular formula C15H21NO B8742846 2-(4-(Tert-butyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(4-(Tert-butyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No. B8742846
M. Wt: 231.33 g/mol
InChI Key: ASYVHBLHJLMHJL-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A mixture of 101b (1000 g, crude) in thionyl chloride (1.5 L) was refluxed for 1 hour. The reaction mixture was cooled to room temperature and poured into 500 mL of stirred Et2O, during which time a white precipitate formed. The precipitate was collected by filtration and washed with Et2O, dissolved in 500 mL of water and neutralized with 25 percent NaOH. The yellow aqueous solution was extracted with EtOAC (3×500 mL) and the combined organic phase was washed with 500 mL of brine, dried over Na2SO4, filtered and concentrated in vacuo to provide 101c (530 g, 40.8% over 3 steps) as a white solid. 1HNMR (300 MHz, CDCl3) δ 7.87 (d, J=8.4 Hz, 2H), 7.41 (d, J=8.4 Hz, 2H), 4.08 (s, 2H), 1.37 (s, 6H), 1.33 (s, 9H).
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Yield
40.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:18]=[CH:17][C:8]([C:9]([NH:11][C:12]([CH3:16])([CH3:15])[CH2:13][OH:14])=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CCOCC>S(Cl)(Cl)=O>[C:1]([C:5]1[CH:18]=[CH:17][C:8]([C:9]2[O:14][CH2:13][C:12]([CH3:16])([CH3:15])[N:11]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)NC(CO)(C)C)C=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with Et2O
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 mL of water and neutralized with 25 percent NaOH
EXTRACTION
Type
EXTRACTION
Details
The yellow aqueous solution was extracted with EtOAC (3×500 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with 500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=1OCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 530 g
YIELD: PERCENTYIELD 40.8%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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